({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane
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Overview
Description
The compound ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of multiple ethynyl groups attached to a phenyl ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an acetylene. The general reaction conditions include the use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like fluoride ions can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The trimethylsilyl group can also be selectively removed or replaced, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a single ethynyl group and a trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Contains two trimethylsilyl groups attached to an acetylene moiety.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: is unique due to the presence of multiple ethynyl groups attached to a phenyl ring, which provides multiple reactive sites for chemical reactions. This structural feature makes it a versatile building block for the synthesis of complex organic molecules and materials.
Properties
CAS No. |
189118-73-8 |
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Molecular Formula |
C21H18Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H18Si/c1-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)16-17-22(2,3)4/h1,6-9,12-15H,2-4H3 |
InChI Key |
MLISLPQCZANTDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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